molecular formula C12H14BrClO B14053340 1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one

1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one

Cat. No.: B14053340
M. Wt: 289.59 g/mol
InChI Key: AGKJEDCLHPRSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and ethyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-ethylbenzyl alcohol to introduce the bromomethyl group, followed by chlorination to obtain the final product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus trichloride for chlorination .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a carboxylic acid.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This reactivity makes the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one can be compared to similar compounds such as:

    1-(4-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the ethyl group, which may affect its reactivity and applications.

    1-(4-(Bromomethyl)-3-methylphenyl)-3-chloropropan-1-one:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science. Understanding its preparation methods, chemical reactions, and applications can pave the way for further research and development.

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-ethylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C12H14BrClO/c1-2-9-7-10(12(15)5-6-14)3-4-11(9)8-13/h3-4,7H,2,5-6,8H2,1H3

InChI Key

AGKJEDCLHPRSNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)CCCl)CBr

Origin of Product

United States

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